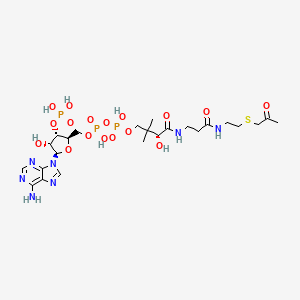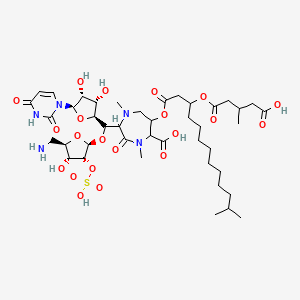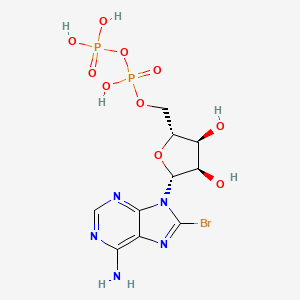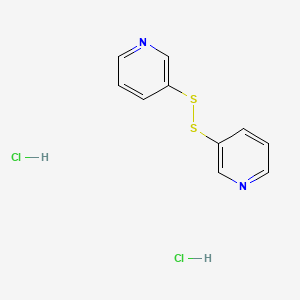
Acetonyl-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonyl-coenzyme A is a derivative of coenzyme A, a pivotal metabolic cofactor involved in various biochemical processes. Coenzyme A plays a crucial role in the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle . This compound, specifically, is a nonreactive analog of acetyl-coenzyme A, which is essential for numerous metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetonyl-coenzyme A can be synthesized from coenzyme A and 1-bromoacetone. The synthesis involves dissolving coenzyme A in freshly degassed ice-cold water with magnetic stirring, followed by the addition of dithiothreitol to ensure that all of the coenzyme is in the reduced form .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would likely involve optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Acetonyl-coenzyme A undergoes various types of reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted coenzyme A derivatives.
Aplicaciones Científicas De Investigación
Acetonyl-coenzyme A has several scientific research applications, including:
Chemistry: Used as a reagent in studying enzyme mechanisms and metabolic pathways.
Biology: Plays a role in understanding cellular metabolism and energy production.
Medicine: Investigated for its potential in therapeutic applications, particularly in metabolic disorders.
Industry: Utilized in the production of various biochemical products and as a tool in metabolic engineering .
Mecanismo De Acción
The mechanism of action of acetonyl-coenzyme A involves its role as a competitive inhibitor of enzymes that typically use acetyl-coenzyme A. It competes with acetyl-coenzyme A for binding to these enzymes, thereby inhibiting their activity. This inhibition can be useful in studying the specific roles of acetyl-coenzyme A in various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-coenzyme A: A key molecule in metabolism, involved in the citric acid cycle and fatty acid synthesis.
Coenzyme A: The parent molecule, essential for the synthesis and oxidation of fatty acids.
Myristoyl-coenzyme A: Another derivative of coenzyme A, involved in lipid metabolism.
Uniqueness
Acetonyl-coenzyme A is unique in its role as a nonreactive analog of acetyl-coenzyme A. This property makes it particularly useful as a tool for studying enzyme mechanisms and metabolic pathways without undergoing the same reactions as acetyl-coenzyme A .
Propiedades
Número CAS |
75179-85-0 |
|---|---|
Fórmula molecular |
C24H40N7O17P3S |
Peso molecular |
823.6 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(2-oxopropylsulfanyl)ethylamino]propyl]amino]butyl] hydrogen phosphate |
InChI |
InChI=1S/C24H40N7O17P3S/c1-13(32)9-52-7-6-26-15(33)4-5-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-8-14-18(47-49(37,38)39)17(34)23(46-14)31-12-30-16-20(25)28-11-29-21(16)31/h11-12,14,17-19,23,34-35H,4-10H2,1-3H3,(H,26,33)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t14-,17-,18-,19+,23-/m1/s1 |
Clave InChI |
GAMKENBUYYJLCQ-NDZSKPAWSA-N |
SMILES isomérico |
CC(=O)CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CC(=O)CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
acetonyl-coenzyme A S-acetonyl CoA S-acetonyl-CoA S-acetonyl-coenzyme A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1aS,9aR)-1a,9a-dihydrophenanthro[1,2-b]oxirene](/img/structure/B1203596.png)

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)







